Boc-DL-Pro-OH
Overview
Description
Boc-DL-Pro-OH is a chemical compound with the molecular formula C10H17NO4. It is commonly used as a synthetic intermediate in organic chemistry, particularly in the preparation of various functionalized pyrrolidines. The compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare derivatives as inhibitors of nitric oxide synthase .
Mode of Action
A possible mechanism of dynamic kinetic resolution by the formation of n-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed and validated by a quantitative density functional theoretical calculation according to curtin–hammett principle .
Biochemical Pathways
It’s known that similar compounds have been used to prepare derivatives as inhibitors of nitric oxide synthase , which plays a crucial role in various biochemical pathways, including vasodilation, immune response, and neurotransmission.
Result of Action
It’s known that similar compounds have been used to prepare derivatives as inhibitors of nitric oxide synthase , which could potentially lead to modulation of nitric oxide levels in the body, affecting various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-DL-Pro-OH can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid often employs continuous flow microreactor systems. These systems allow for efficient and scalable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Pro-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), typically in an organic solvent like chloroform.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bases such as triethylamine or catalysts like palladium.
Major Products
The major products formed from these reactions include various N-acyl-2-vinylpyrrolidines and other functionalized pyrrolidine derivatives .
Scientific Research Applications
Boc-DL-Pro-OH has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-pyrrolidinone: Another tert-butoxycarbonyl-protected pyrrolidine derivative with similar applications.
N-Boc-pyrrolidine: A related compound used for similar purposes in organic synthesis.
Uniqueness
Boc-DL-Pro-OH is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable reagent in both research and industrial settings .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |
Record name | 37784-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butoxycarbonylproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC108689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.